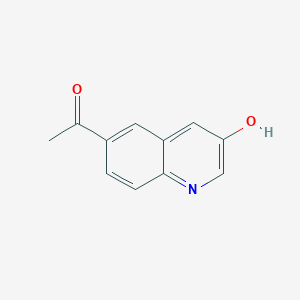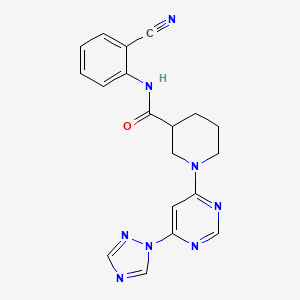
1-(3-Hydroxyquinolin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to an ethanone group. The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can be synthesized through the condensation of primary aryl amines with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
Research into 1-(3-Hydroxyquinolin-6-yl)ethanone derivatives has shown promising applications in the synthesis of novel compounds with potential antifungal properties. For instance, novel metal complexes using ligands related to 8-hydroxyquinoline have been synthesized and demonstrated enhanced antifungal activity compared to the ligand alone, indicating the potential for developing new antifungal agents (Raj & Patel, 2015).
Cytotoxic Activity and Fluorescence Properties
Derivatives of 3-hydroxyquinolin-4(1H)-one have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines. These compounds have been designed based on structure-activity relationship studies and have also been investigated for their fluorescence properties, indicating potential applications in cancer research and imaging technologies (Kadrić et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have been explored, with studies focusing on structural, vibrational spectroscopic studies, and DFT computations. These investigations provide insights into the chemical and physical properties of these compounds, contributing to the development of new materials with potential applications in various scientific fields (Murugavel et al., 2016).
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These studies have highlighted the potential of such compounds in the development of new therapeutic agents, with specific derivatives showing significant activity against various pathogens and free radicals (Kumar & Vijayakumar, 2017).
Metallosupramolecular Chemistry
8-Hydroxyquinolines, including derivatives related to this compound, have found applications in metallosupramolecular chemistry, serving as ligands in the formation of novel supramolecular structures. These compounds have been utilized to create sensors, emitting devices, and self-assembled aggregates, showcasing the versatility of hydroxyquinolines in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).
Zukünftige Richtungen
Quinoline derivatives, including 1-(3-Hydroxyquinolin-6-yl)ethanone, have potential applications in various fields, including medicinal chemistry . Future research could focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications in drug discovery .
Eigenschaften
IUPAC Name |
1-(3-hydroxyquinolin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-2-3-11-9(4-8)5-10(14)6-12-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHCUXYLECTEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817266.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2817268.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2817271.png)
![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)
![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)

![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)
![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

